Ono-AE1-329
Overview
Description
ONO-AE1-329 is a small molecule drug that acts as a selective agonist for the prostanoid EP4 receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases, including inflammatory conditions, cardiovascular diseases, and respiratory disorders .
Preparation Methods
The synthesis of ONO-AE1-329 involves multiple steps, including the formation of key intermediates and the final coupling reactionsThe final steps involve the formation of the sulfanylpropylsulfanyl acetic acid moiety . Industrial production methods for this compound are not widely documented, but they likely involve optimization of the synthetic route to ensure high yield and purity.
Chemical Reactions Analysis
ONO-AE1-329 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can lead to the formation of ketones, while reduction can yield alcohols .
Scientific Research Applications
ONO-AE1-329 has been widely studied for its potential applications in scientific research. In chemistry, it is used as a tool compound to study the role of the EP4 receptor in various biological processes. In biology and medicine, this compound has shown promise in the treatment of inflammatory diseases, cardiovascular conditions, and respiratory disorders. It has been demonstrated to reduce inflammation and hyperalgesia in animal models of arthritis and to protect against ischemia-reperfusion injury in the heart . Additionally, this compound has been studied for its potential to enhance microvascular barrier function and reduce neutrophil infiltration in models of acute lung inflammation .
Mechanism of Action
ONO-AE1-329 exerts its effects by selectively activating the prostanoid EP4 receptor, which is a G-protein-coupled receptor. Activation of the EP4 receptor leads to the activation of downstream signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway. These pathways play crucial roles in mediating the anti-inflammatory and cardioprotective effects of this compound .
Comparison with Similar Compounds
ONO-AE1-329 is unique in its high selectivity for the EP4 receptor compared to other prostanoid receptor agonists. Similar compounds include ONO-AE1-259, which is a selective agonist for the EP2 receptor, and ONO-DI-004, which is a selective agonist for the EP1 receptor . These compounds differ in their receptor selectivity and the specific biological effects they mediate. For example, ONO-AE1-259 primarily mediates bronchodilation, while ONO-DI-004 is involved in pain perception and inflammation .
Conclusion
This compound is a promising compound with significant potential in the treatment of various diseases. Its selective activation of the EP4 receptor and the resulting anti-inflammatory and cardioprotective effects make it a valuable tool in scientific research and a potential therapeutic agent in medicine.
Properties
IUPAC Name |
2-[3-[(1R,2S,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-5-[2-(methoxymethyl)phenyl]pent-1-enyl]-5-oxocyclopentyl]sulfanylpropylsulfanyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O6S2/c1-29-14-17-6-3-2-5-16(17)7-8-18(24)9-10-19-20(25)13-21(26)23(19)31-12-4-11-30-15-22(27)28/h2-3,5-6,9-10,18-20,23-25H,4,7-8,11-15H2,1H3,(H,27,28)/b10-9+/t18-,19-,20+,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGVPUMSPSNRRQ-CNOJNPITSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC=C1CCC(C=CC2C(CC(=O)C2SCCCSCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=CC=CC=C1CC[C@@H](/C=C/[C@H]2[C@@H](CC(=O)[C@@H]2SCCCSCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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